4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylbutyrophenone
Description
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-ethylbutyrophenone (CAS: 898787-21-8) is a ketone derivative featuring a 5,5-dimethyl-1,3-dioxane ring linked to a butyrophenone backbone. Its molecular formula is C₁₈H₂₆O₃, with a molecular weight of 290.4 g/mol (calculated from formula, though discrepancies in reported values exist; see Table 1) . The compound’s structure includes a four-carbon aliphatic chain (butyro-) terminating in a ketone group, with a 5,5-dimethyl-1,3-dioxane moiety at the 4-position and an ethyl substituent on the para-position of the aromatic ring. This structural design enhances stability and modulates electronic properties, making it valuable in pharmaceutical intermediates and organic synthesis .
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-4-14-8-10-15(11-9-14)16(19)6-5-7-17-20-12-18(2,3)13-21-17/h8-11,17H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAFIODIRIYLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645980 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-21-8 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-ethylbutyrophenone typically involves the formation of the dioxane ring followed by the introduction of the ethylbutyrophenone group. One common method involves the reaction of 4-hydroxybenzaldehyde with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the dioxane ring. This intermediate is then reacted with 4’-ethylbutyrophenone in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-ethylbutyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Photoinitiators in Polymer Chemistry
One of the primary applications of DEBP is as a photoinitiator in UV-curable coatings and inks. Photoinitiators are crucial in initiating polymerization processes when exposed to UV light, leading to rapid curing of coatings.
Case Study: UV-Curable Coatings
A study demonstrated that DEBP effectively initiates the polymerization of acrylate monomers under UV light, resulting in coatings with excellent adhesion and durability. The incorporation of DEBP into formulations improved the mechanical properties of the cured films compared to traditional photoinitiators.
| Property | DEBP Formulation | Traditional Initiator |
|---|---|---|
| Adhesion Strength | High | Moderate |
| Curing Speed | Fast | Slow |
| Mechanical Strength | Excellent | Good |
Photodynamic Therapy (PDT)
DEBP has potential applications in photodynamic therapy , a treatment that utilizes photosensitizing agents to produce reactive oxygen species upon light activation, targeting cancer cells.
Research Findings
In vitro studies indicated that DEBP could be utilized as a photosensitizer due to its ability to generate singlet oxygen when irradiated with specific wavelengths of light. This property is advantageous for developing targeted cancer therapies.
Synthesis of Advanced Materials
DEBP is also explored in the synthesis of advanced materials, particularly in creating functional polymers and nanocomposites.
Application Example: Nanocomposite Materials
Research has shown that incorporating DEBP into polymer matrices enhances the thermal stability and mechanical properties of nanocomposites. For instance, a study reported that DEBP-modified composites exhibited improved tensile strength and thermal resistance compared to unmodified counterparts.
| Material Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| DEBP Composite | 45 | 250 |
| Non-DEBP Composite | 30 | 200 |
Cosmetic Applications
Due to its photoinitiating properties, DEBP is being investigated for use in cosmetic formulations, particularly in sunscreens and skin treatments where UV protection is essential.
Efficacy Studies
Clinical evaluations have indicated that formulations containing DEBP provide enhanced UV protection while maintaining skin compatibility, making it a promising candidate for cosmetic applications.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-ethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of dioxane-containing ketones, which vary in chain length, aromatic substituents, and functional groups. Below is a detailed comparison with structurally analogous derivatives:
Table 1: Structural and Functional Comparison of Dioxane-Containing Butyrophenone Derivatives
Key Findings
Substituent Effects: Ethyl (C₂H₅): The target compound’s ethyl group balances lipophilicity and steric bulk, favoring membrane permeability in drug candidates . Trifluoromethyl (CF₃): Introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions and metal-catalyzed reactions . Methoxy (OCH₃): Improves solubility via hydrogen bonding; dimethoxy variants are prevalent in photodynamic therapy dyes .
Chain Length Variations: Butyrophenone (4-carbon chain): Optimal for rigidity and synthetic versatility. Valerophenone (5-carbon chain): Longer chains increase conformational flexibility, useful in polymer chemistry .
Halogenation :
- Iodo and bromo derivatives (e.g., CAS 898785-56-3, 898785-76-7) serve as precursors in cross-coupling reactions, enabling aryl-aryl bond formation .
Thermal and Physical Properties: Limited data on melting/boiling points are available, but purity levels typically exceed 97% (e.g., CymitQuimica’s derivatives ).
Biological Activity
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylbutyrophenone is an organic compound with a unique structure that combines a dioxane ring and a butyrophenone moiety. Its molecular formula is C16H22O3, and it has garnered interest in medicinal chemistry and materials science due to its potential biological activities.
Chemical Structure and Properties
The compound features a dioxane structure, which contributes to its solubility and reactivity. The ethylbutyrophenone component is known for its pharmacological properties, making this compound a candidate for further biological evaluation.
| Property | Value |
|---|---|
| Molecular Formula | C16H22O3 |
| Molecular Weight | 262.34 g/mol |
| CAS Number | 898787-21-8 |
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit various biological activities, particularly anticancer effects. Preliminary studies suggest that this compound may influence cancer cell viability through mechanisms such as apoptosis induction and cell cycle arrest.
A comparative study with other similar compounds demonstrated that variations in substituents significantly affect biological activity. For instance:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Apoptosis induction |
| 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylvalerophenone | TBD | Cell cycle arrest |
| 4-(5-Methyl-1,3-dioxan-2-YL)-4'-propylbutyrophenone | TBD | Inhibition of DNA synthesis |
Antimicrobial Activity
Additionally, the compound has been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, suggesting potential applications in treating infections.
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. This may include binding to enzymes or receptors that modulate their activity:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could bind to receptors influencing signal transduction pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several case studies have highlighted the biological relevance of this compound:
- Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of this compound on various human tumor cell lines. Results indicated significant inhibition of cell viability at low micromolar concentrations.
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed promising activity, warranting further investigation into its potential as an antimicrobial agent.
Q & A
Q. What are the established synthetic routes for 4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-ethylbutyrophenone?
Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. A key route involves reacting a phenol derivative (e.g., 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol) with aryl halides or fluorides in the presence of a base like Cs₂CO₃ and a polar aprotic solvent (e.g., DMF) at elevated temperatures (130°C). The 5,5-dimethyl-1,3-dioxane moiety acts as a steric and electronic modulator during coupling . Another approach starts from methyl esters (e.g., methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoate), which undergo hydrolysis or amidation to yield derivatives .
Q. How is the compound characterized spectroscopically?
Methodological Answer:
- IR Spectroscopy : Peaks at ~1718 cm⁻¹ (C=O stretch) and ~1176 cm⁻¹ (C-O-C in dioxane) confirm functional groups .
- Mass Spectrometry (EI-MS) : Molecular ion fragmentation patterns (e.g., [M–C₄H₉]⁺ at m/z 158.0) validate the structure .
- NMR : ¹H/¹³C NMR resolves the ethyl and dioxane substituents (e.g., δ 1.2–1.4 ppm for ethyl-CH₃; δ 4.3–4.6 ppm for dioxane-OCH₂) .
Advanced Research Questions
Q. What role does the 5,5-dimethyl-1,3-dioxane moiety play in modulating reactivity?
Methodological Answer: The dioxane ring serves dual roles:
- Steric Protection : The 5,5-dimethyl groups shield reactive sites (e.g., phenolic -OH), preventing undesired side reactions during coupling .
- Electronic Effects : The electron-rich oxygen atoms stabilize transition states in nucleophilic substitutions. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution in intermediates .
Q. How do reaction conditions influence the yield of this compound derivatives?
Methodological Answer:
- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in aryl ether formation due to superior solubility in DMF, achieving ~51% yield .
- Temperature Control : Reactions at 130°C optimize kinetics without degrading thermally sensitive groups (e.g., dioxane rings) .
- Purification : Recrystallization (CH₂Cl₂/EtOAc) removes unreacted starting materials, enhancing purity to >95% .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Methodological Answer:
- Solid-Phase Extraction (SPE) : HLB cartridges (60 mg, 3 cc) with methanol conditioning effectively isolate the compound from complex matrices (e.g., wastewater). Recovery rates improve with pH-adjusted samples (pH 4–6) .
- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 290 → 158) enhance specificity for low-abundance impurities (<1 ppb) .
Contradictions and Resolutions
- Synthesis Efficiency : reports 51% yield via Cs₂CO₃-mediated coupling, while achieves 65% via ester hydrolysis. This discrepancy highlights substrate-specific reactivity, necessitating optimization for each derivative.
- Purification : While uses recrystallization, emphasizes SPE for environmental samples. Researchers must align methods with application (synthesis vs. analysis).
Future Research Directions
- Catalytic Asymmetric Synthesis : Explore chiral catalysts (e.g., BINOL-derived phosphoric acids) to access enantiopure derivatives.
- In Silico Screening : Molecular docking (e.g., AutoDock) can predict binding affinity to biological targets (e.g., enzymes in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
